Product packaging for Prometaphanine(Cat. No.:)

Prometaphanine

Cat. No.: B1160789
M. Wt: 359.4 g/mol
InChI Key: WOJRBUGBSKAUMI-CJMONDIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prometaphanine is a high-purity biochemical compound supplied for scientific research and development applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals . As a natural product, this compound is of significant interest in phytochemical research for the study of alkaloid profiles and biochemical pathways within plants . Researchers utilize compounds like this compound in various in vitro assays to investigate potential mechanisms of action and biological activity. Available packaging options are designed for laboratory-scale use, facilitating applications in areas such as cell culture, drug discovery, and enzyme activity studies . Researchers should consult the product's data sheet for specific handling and storage instructions to ensure the stability and integrity of the compound. All research involving this product is the sole responsibility of the investigator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO5 B1160789 Prometaphanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRBUGBSKAUMI-CJMONDIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Distribution of Prometaphanine

Phytochemical Sourcing of Prometaphanine

Primary Botanical Taxa: Focus on Stephania japonica Miers and Related Species

This compound is predominantly isolated from plants belonging to the genus Stephania, a member of the Menispermaceae family. researchgate.net The primary botanical source for this alkaloid is Stephania japonica (Thunb.) Miers, commonly known as snake vine. medchemexpress.comwikipedia.orgmedchemexpress.com Research has confirmed the presence of this compound in the roots and stems of this plant. prota4u.orgchemfaces.com

Stephania japonica is a versatile vine from which a diverse array of alkaloids has been identified. Besides this compound, other significant alkaloids isolated from this species include protostephanine, epistephanine, metaphanine (B154199), and hasubanonine (B156775). prota4u.orgvdoc.pub The co-occurrence of these related alkaloids highlights the complex biosynthetic pathways operating within the plant.

While Stephania japonica is the most cited source, other related species within the Stephania genus may also produce this compound, although documentation is less extensive. The genus Stephania comprises approximately 45 species found in tropical and subtropical regions. prota4u.org

Biogeographical Distribution and Ecogeographical Variations in this compound Content

Stephania japonica has a wide biogeographical distribution, ranging from India and Nepal, through Southeast Asia, to Japan and Australia. wikipedia.orgprota4u.org This extensive range suggests that the plant can adapt to various environmental conditions.

The study of biogeography examines how the distribution of living things is affected by abiotic factors like temperature and rainfall, which vary with latitude and elevation. lumenlearning.comlibretexts.org Consequently, the concentration of secondary metabolites like this compound in Stephania japonica can be influenced by these ecogeographical factors. Variations in soil composition, climate, and altitude across its habitat can lead to significant differences in the alkaloidal profile and content of the plant. nih.gov

For instance, a study on different genotypes of Stephania species in China revealed significant variations in the concentrations of various alkaloids, underscoring the influence of genetic and environmental factors. researchgate.net While this particular study did not specifically quantify this compound, it provides a strong basis for inferring that its content is also subject to such variations. The exact correlation between specific environmental parameters and this compound yield requires further targeted research.

Advanced Methodologies for this compound Extraction and Purification from Biomass

The isolation of this compound from its natural plant matrix involves a multi-step process that begins with extraction, followed by purification to obtain the compound in a pure form.

Comprehensive Evaluation of Solvent Systems and Extraction Techniques

The initial step in isolating this compound involves the extraction of crude alkaloids from the plant material, typically the roots of Stephania japonica. chemfaces.com The choice of solvent is critical for efficiently extracting the desired compounds. Solvents commonly used for the extraction of alkaloids like this compound include chloroform (B151607), dichloromethane, and ethyl acetate. chemfaces.com

Various extraction techniques can be employed, each with its own set of advantages and disadvantages. slideshare.net These methods range from simple maceration, where the plant material is soaked in a solvent, to more advanced techniques like Soxhlet extraction and ultrasound-assisted extraction, which can improve efficiency and reduce extraction time. slideshare.net The selection of the most appropriate technique often depends on the scale of extraction and the stability of the compound.

For example, a general method for alkaloid extraction from Stephania tubers involves drying and powdering the plant material, followed by extraction with an alcohol-based solvent system. researchgate.net Subsequent partitioning with immiscible solvents like chloroform can then selectively separate the alkaloids from other plant constituents.

Chromatographic Resolution and Isolation Protocols for this compound from Complex Mixtures

Following crude extraction, the resulting mixture contains this compound along with numerous other alkaloids and plant metabolites. prota4u.org Chromatographic techniques are indispensable for the separation and purification of the target compound from this complex mixture.

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. youtube.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve the best separation. Normal-phase chromatography, utilizing a polar stationary phase and a less polar mobile phase, is often effective for separating alkaloids. biotage.com

For final purification and to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is frequently employed. researchgate.net HPLC offers high resolution and is a powerful tool for isolating individual compounds from complex mixtures. By carefully selecting the column and mobile phase, researchers can achieve excellent separation of this compound from structurally similar alkaloids.

A typical isolation protocol might involve initial separation of the crude chloroform extract by column chromatography on silica gel, followed by further purification of the fractions containing this compound using preparative HPLC.

Optimization of Yields and Purity in Natural this compound Isolation

Optimizing the yield and purity of isolated this compound requires a systematic approach to the entire extraction and purification process. Key factors to consider include:

Plant Material: The selection of plant material with a high this compound content, based on geographical source and harvesting time, can significantly impact the final yield.

Extraction: The choice of solvent and extraction method should be optimized to maximize the recovery of this compound while minimizing the co-extraction of impurities. slideshare.net

Chromatography: The chromatographic conditions, including the choice of stationary and mobile phases, flow rate, and column dimensions, must be carefully fine-tuned to achieve high resolution and purity. youtube.com

The purity of the final product is typically assessed using analytical techniques such as HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which also serve to confirm the structural identity of the isolated this compound. researchgate.netbiocrick.com

Elucidation of the Chemical Structure and Stereochemistry of Prometaphanine

Application of Advanced Spectroscopic Techniques for Prometaphanine Structure Determination

Modern structural elucidation of complex natural products like hasubanan (B79425) alkaloids is heavily reliant on a suite of advanced spectroscopic techniques. np-mrd.orghmdb.ca These methods provide detailed insights into the molecular framework, connectivity of atoms, and three-dimensional arrangement, moving beyond the classical methods that were first used to investigate this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of intricate molecules like this compound. While detailed experimental 1D and 2D NMR spectra for this compound are not widely available in modern literature, the application of these techniques to the hasubanan alkaloid class is well-documented. rsc.orgnp-mrd.org

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons within the spin systems of the polycyclic structure. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals. Long-range correlations are mapped using the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals couplings between protons and carbons separated by two or three bonds. This is crucial for piecing together the molecular skeleton, particularly for connecting quaternary carbons to the rest of the structure. awi.de The relative stereochemistry is often deduced from Nuclear Overhauser Effect (NOE) correlations, which identify protons that are close in space.

For this compound, computational methods have been used to predict its ¹³C NMR spectrum, providing theoretical values that could be compared against experimental data for verification. np-mrd.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted in H₂O at 151 MHz. Data sourced from computational prediction. np-mrd.org

Atom No. Predicted Chemical Shift (ppm)
1 14.6
2 22.0
3 23.4
4 29.5
5 34.3
6 36.4
7 40.8
8 44.5
9 47.9
10 50.1
11 54.3
12 56.7
13 61.2
14 110.1
15 115.8
16 125.9
17 134.7
18 145.2
19 155.0

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the structural analysis of natural products. Its primary function is to provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the precise molecular formula. miamioh.edu For this compound, HRMS would be used to confirm the molecular formula of C₂₀H₂₅NO₅.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.orgchemguide.co.uk In hasubanan alkaloids, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the nitrogen atom (alpha-cleavage) and retro-Diels-Alder reactions in the cyclic portions of the skeleton, helping to confirm the core structure. msu.eduuni-saarland.de While specific experimental HRMS fragmentation data for this compound is not detailed in the available literature, this technique remains essential for verifying its proposed structure and distinguishing it from other isomeric alkaloids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are used to identify key functional groups and chromophores within a molecule. drawellanalytical.commrclab.com

IR spectroscopy measures the vibrations of chemical bonds. drawellanalytical.com In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its functional groups. For related hasubanan alkaloids, distinct bands for hydroxyl (-OH) and carbonyl (C=O) groups have been reported. rsc.org Given this compound's structure, which includes hydroxyl, methoxy (B1213986), and ketone functionalities, specific IR absorptions would be anticipated.

UV-Vis spectroscopy provides information about electronic transitions within the molecule, primarily in conjugated systems and chromophores. msu.edu The aromatic ring in the hasubanan skeleton of this compound constitutes a chromophore that would produce characteristic absorptions in the UV region. Additionally, the ketone functional group would exhibit a weaker n→π* transition at a longer wavelength. masterorganicchemistry.com These spectral features, while not sufficient for full structure determination on their own, serve as important diagnostic markers that complement NMR and MS data. psu.edu

Table 2: Expected Spectroscopic Features for this compound Functional Groups

Technique Functional Group Expected Absorption Region
IR Hydroxyl (O-H) ~3200-3600 cm⁻¹ (broad)
IR Ketone (C=O) ~1700-1725 cm⁻¹
IR C-O Ether ~1050-1150 cm⁻¹
IR Aromatic C-H ~3000-3100 cm⁻¹
UV-Vis Aromatic Ring (π→π*) ~200-280 nm

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination of this compound

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. ceitec.czcarleton.edu This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. uhu-ciqso.es The resulting diffraction pattern is mathematically analyzed to generate a detailed 3D model of the electron density, from which the precise positions of all atoms in the molecule can be determined. carleton.edu This provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. bruker.com

For many complex natural products, including other alkaloids, single-crystal X-ray analysis has been the gold standard for structural validation. However, a search of the scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. Its absolute configuration was originally inferred from chemical degradation and correlation with other related alkaloids. molaid.com

Chemical Derivatization and Degradation Pathways for Structural Confirmation and Elucidation of Core Skeleton

In the era preceding the widespread availability of advanced spectroscopic methods, chemical derivatization and degradation were paramount for structure elucidation. These classical techniques were instrumental in determining the structure of this compound. molaid.com A key finding from early research was the chemical correlation of this compound with other hasubanan alkaloids. ceitec.cz

Specifically, it was demonstrated that the hasubanan alkaloid stephasunoline could be chemically converted into metaphanine (B154199), with this compound identified as an intermediate in this transformation pathway. molaid.comceitec.cz This chemical linkage was crucial, as it established a definitive structural relationship between this compound and the known structures of stephasunoline and metaphanine. scilit.com By converting this compound into a compound of known structure (or vice versa), chemists could infer the carbon skeleton and stereochemical details of the unknown compound. Such chemical correlation strategies were a cornerstone of natural product chemistry for confirming complex molecular architectures. mdpi.com

Computational Chemistry Approaches to this compound Conformational Analysis and Spectroscopic Prediction

Computational chemistry has become a powerful partner to experimental methods in the structural elucidation of complex molecules. compchemday.org These approaches are used to explore the conformational landscape of flexible molecules, predict spectroscopic properties, and corroborate experimental findings. mdpi.comnih.gov

For a molecule like this compound, which possesses a complex and rigid polycyclic core but may have flexible substituents, conformational analysis using methods like Density Functional Theory (DFT) can identify the lowest energy (most stable) three-dimensional structures. chemrxiv.org This is vital because the observed properties of a molecule are an average over its populated conformations.

Furthermore, computational methods can predict spectroscopic data with increasing accuracy. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts for a proposed structure. researchgate.net These predicted spectra can then be compared with experimental data to either support or challenge a structural hypothesis. A predicted ¹³C NMR spectrum for this compound is available in databases, showcasing the application of this approach. np-mrd.org While comprehensive computational studies focused on the initial structural elucidation of this compound are not documented, modern reinvestigations of natural products often employ these methods for structural refinement and confirmation. nih.gov

Biosynthetic Pathways and Regulation of Prometaphanine in Plants

Elucidation of Proposed Biosynthetic Routes to the Hasubanan (B79425) Alkaloid Scaffold

The biosynthesis of the hasubanan alkaloid core is understood to originate from the aromatic amino acid L-tyrosine, a common precursor for a vast array of benzylisoquinoline alkaloids (BIAs). caltech.eduwhiterose.ac.uk The proposed pathway to the hasubanan scaffold shares its initial steps with the well-known biosynthesis of morphine. caltech.edu

The key steps are as follows:

Formation of Benzylisoquinoline Precursors: Two units derived from L-tyrosine are condensed to form the central benzylisoquinoline scaffold. This process leads to the formation of (S)-reticuline, a critical branch-point intermediate in BIA metabolism. wikipedia.orgmdpi.com

Intramolecular Oxidative Phenolic Coupling: The defining step in the formation of the hasubanan skeleton is a biomimetic intramolecular oxidative phenolic coupling of a reticuline-like precursor. researchgate.netrsc.org This type of reaction is a key strategy for the construction of complex fused polycyclic alkaloid frameworks. researchgate.netthieme-connect.com This specific coupling creates the unique bridged structure of the hasubanan core, distinguishing it from other BIA classes like morphinans. caltech.eduwikipedia.org Synthetic studies have confirmed that this oxidative coupling is a viable method for creating the hasubanan ring system from reticuline (B1680550) derivatives. rsc.orgcapes.gov.br

Rearrangement and Diversification: Following the key coupling reaction, a series of rearrangements and tailoring reactions occur to produce the variety of hasubanan alkaloids observed in nature, including prometaphanine. rsc.org These modifications can include hydroxylations, methylations, and the formation of oxide bridges, leading to different subclasses of hasubanan alkaloids. caltech.edu

While the general framework is accepted, the exact sequence of events and all intermediate structures for every specific hasubanan alkaloid, including this compound, continue to be areas of active investigation. researchgate.net

Identification and Characterization of Key Enzymatic Steps in this compound Biogenesis

The biosynthesis of complex alkaloids like this compound is catalyzed by a series of specialized enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, research into BIA pathways provides a strong model for the types of enzymes involved. The generation of alkaloid scaffolds typically involves enzymatic transformations that condense substrates into new polycyclic structures. biorxiv.orgnih.gov

Key enzyme families implicated in the formation of the hasubanan scaffold include:

Enzyme ClassProposed Function in Hasubanan BiosynthesisGeneral Role in Alkaloid Synthesis
Tyrosine Decarboxylase Catalyzes the conversion of tyrosine to tyramine, an early step in the pathway.Provides the phenylethylamine unit for BIA formation.
Cytochrome P450 Monooxygenases (CYPs) Catalyze the crucial intramolecular oxidative phenol (B47542) coupling of the reticuline-like precursor. Also involved in subsequent hydroxylation and tailoring reactions.A versatile enzyme family responsible for a wide range of oxidation, hydroxylation, and C-C bond-forming reactions in specialized metabolism. researchgate.netcapes.gov.br
N-Methyltransferases (NMTs) Responsible for the N-methylation of the isoquinoline (B145761) nitrogen, a common feature in hasubanan alkaloids.Adds methyl groups to nitrogen atoms, often altering the solubility and biological activity of the final compound.
O-Methyltransferases (OMTs) Catalyze the methylation of hydroxyl groups on the aromatic rings of the precursors and intermediates.Modifies the phenolic groups, affecting reactivity and subsequent enzymatic steps.
Reductases/Dehydrogenases Involved in reduction or oxidation steps following the initial cyclization, modifying the saturation of rings within the scaffold.Fine-tunes the oxidation state of intermediates in the pathway.

The identification of these enzymes often relies on transcriptomic analysis of alkaloid-producing plants, where genes encoding biosynthetic enzymes are co-expressed with the accumulation of the final product. biorxiv.org

Tracer Experiments and Isotopic Labeling Studies to Map Precursor Incorporation into this compound

Tracer experiments using isotopically labeled precursors are a cornerstone technique for elucidating biosynthetic pathways. By feeding plants or cell cultures with compounds labeled with isotopes like ¹⁴C, ¹³C, or ³H, researchers can track the atoms from the precursor into the final natural product.

For hasubanan alkaloids, labeling studies have been fundamental in confirming the proposed pathway:

Tyrosine Incorporation: Early feeding experiments with ¹⁴C-labeled L-tyrosine demonstrated that it serves as the primary building block for the hasubanan skeleton, similar to its role in morphine biosynthesis. caltech.edu

Reticuline as a Key Intermediate: Studies have shown that labeled (S)-reticuline is efficiently incorporated into hasubanan alkaloids, confirming its role as a late-stage intermediate just prior to the key oxidative coupling step. rsc.orgdntb.gov.ua This supports the hypothesis that the hasubanan and morphinan (B1239233) pathways diverge after the formation of reticuline. caltech.edu

Exclusion of Other Intermediates: Experiments have also shown that certain mono- and di-oxygenated isoquinoline derivatives are not incorporated, indicating that the specific oxidation pattern of the precursor is crucial for it to enter the hasubanan pathway. caltech.edu

These studies provide strong evidence for the biosynthetic relationship between different classes of benzylisoquinoline alkaloids and confirm the sequence of key intermediates leading to the hasubanan core. caltech.edu

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of plant alkaloids is a tightly regulated process, controlled at the genetic level to ensure production occurs in the correct tissue, at the appropriate developmental stage, or in response to environmental stimuli. The regulation of this compound biosynthesis is believed to be part of the larger regulatory network governing BIA metabolism.

Key regulatory elements include:

Transcription Factors (TFs): The expression of biosynthetic enzyme genes is coordinated by specific transcription factors. In other BIA pathways, TF families such as WRKY and bHLH (basic helix-loop-helix) have been shown to act as master regulators. These TFs bind to promoter regions of the pathway genes, activating their transcription in a coordinated manner. It is highly probable that similar TFs regulate the hasubanan branch of the pathway in Stephania species.

Gene Clustering: In some plant specialized metabolic pathways, the genes for sequential enzymatic steps are located together on the chromosome in a "biosynthetic gene cluster." This physical proximity facilitates their co-regulation and inheritance. While not yet definitively shown for this compound, the search for such clusters is an active area of research in plant genomics.

Subcellular Localization: The enzymes and intermediates of the pathway are often compartmentalized within the cell, for instance in the cytoplasm, endoplasmic reticulum, or vacuoles. whiterose.ac.uk This sequestration can prevent metabolic interference and protect the cell from potentially toxic intermediates.

Understanding the regulatory network is essential for metabolic engineering efforts aimed at increasing the production of valuable alkaloids like this compound in plant cell cultures or heterologous systems.

Chemical Synthesis and Derivatization of Prometaphanine and Analogues

Comprehensive Strategies for the Total Synthesis of Prometaphanineresearchgate.net

The total synthesis of hasubanan (B79425) alkaloids like Prometaphanine, and its close analogue Metaphanine (B154199), has been achieved through multi-step sequences. These syntheses are crucial for confirming the proposed structures and for providing access to analogues for biological evaluation. researchgate.net A notable synthesis of Metaphanine, which shares the core structure of this compound, was accomplished in 23 steps.

Retrosynthetic analysis of the hasubanan core, as exemplified by the synthesis of Metaphanine, identifies several key strategic disconnections. The primary strategy involves a late-stage biomimetic transformation, suggesting a biosynthetic relationship between different alkaloids within the family.

A common retrosynthetic approach for the hasubanan skeleton is outlined below:

Aza-Michael Addition: The final caged structure can be envisioned as arising from an intramolecular aza-Michael addition. This disconnection simplifies the tetracyclic core into a dienone precursor.

Intramolecular Oxidative Coupling: The dienone precursor itself is retrosynthetically derived from a diarylethane derivative through an intramolecular oxidative phenolic coupling. This is a key step in forming the core ring system. digitellinc.com

Coupling of Fragments: The diarylethane precursor is disconnected into two simpler aromatic fragments. This allows for a convergent synthesis where the two main components are prepared separately and then joined.

This analysis simplifies the complex target molecule into more manageable and often commercially available starting materials.

The forward synthesis relies on a series of critical reactions to construct the complex architecture with the correct stereochemistry.

Fragment Coupling and Kinetic Resolution: The synthesis often begins by coupling two key fragments. For instance, a cyanohydrin can be coupled with a mesylate under basic conditions. The resulting racemic alcohol can then be resolved using kinetic resolution to yield an enantiomerically enriched intermediate.

Key Oxidative Coupling: A pivotal step is the intramolecular oxidative coupling of a phenol (B47542) derivative, often induced by a hypervalent iodine reagent such as phenyliodine(III) diacetate (PIDA). This reaction constructs a key part of the polycyclic system, often with high stereoselectivity, albeit sometimes in low yield.

Aza-Michael Reaction: The formation of the characteristic bridged nitrogen ring is typically achieved via a regioselective intramolecular aza-Michael reaction. The regioselectivity of this step can be crucial and may require specific additives, such as hexamethylphosphoramide (B148902) (HMPA), to achieve the desired outcome.

Functional Group Manipulations: Following the construction of the core skeleton, a series of functional group interconversions are necessary. These can include debromination, oxidation of ketones, and deprotection steps to reveal the final functional groups of the target molecule. For example, an α-position oxidation of a ketone can lead to a diketone, which can then be reduced to a hemiketal.

Achieving an enantioselective synthesis is critical, as the biological activity of hasubanan alkaloids is often dependent on their absolute configuration. umn.edu Strategies for controlling stereochemistry are introduced at various stages of the synthesis.

Chiral Pool Synthesis: Utilizing a chiral starting material from the chiral pool is one common approach.

Asymmetric Catalysis: Catalytic enantioselective methods can be employed to set key stereocenters. For example, an organocatalytic desymmetrization of a meso-anhydride has been used to set the absolute configuration in the synthesis of related alkaloids.

Kinetic Resolution: As mentioned previously, kinetic resolution of a racemic intermediate is a powerful method to obtain enantiomerically pure compounds. This separates the two enantiomers by having them react at different rates with a chiral catalyst or reagent.

Interestingly, the unnatural enantiomers of hasubanan alkaloids are also synthetic targets, as they possess a spatial orientation similar to morphine, suggesting potential as analgesic therapeutics. umn.eduacs.org This has driven the development of synthetic strategies that can access both natural and unnatural enantiomeric series. umn.edu

Semisynthetic Modifications of this compound from Readily Available Natural Precursorsnih.gov

While a dedicated semisynthesis for this compound has not been extensively reported, the biosynthetic pathway of hasubanan alkaloids offers insights into potential semisynthetic strategies. Hasubanan alkaloids are biosynthesized from the tetrahydroisoquinoline alkaloid (S)-reticuline via intramolecular oxidative coupling. nih.gov

A plausible semisynthetic route could involve:

Isolation of a Precursor: Isolation of a readily available and structurally related natural product, such as (S)-reticuline or a similar benzylisoquinoline alkaloid.

Biomimetic Oxidative Coupling: Application of a biomimetic oxidative coupling reaction to the natural precursor to form the hasubanan core. This mimics the key bond formation that occurs in the plant.

Functional Group Modification: Subsequent chemical modifications to convert the resulting intermediate into this compound.

This approach, while conceptually straightforward, faces challenges in controlling the regioselectivity and stereoselectivity of the oxidative coupling step in the laboratory.

Comparative Structural Analysis and Classification Within the Hasubanan Alkaloid Family

Structural Similarities and Differences between Prometaphanine, Metaphanine (B154199), and Other Closely Related Alkaloids

This compound shares the fundamental hasubanan (B79425) skeleton with other members of its family, such as metaphanine. caltech.eduresearchgate.net The core structure is a tetracyclic system featuring a [4.4.3]propellane framework. caltech.eduacs.org Variations among hasubanan alkaloids primarily arise from the degree and position of oxidation on this core, as well as the nature and location of substituent groups. caltech.edu

Metaphanine, for instance, is an oxo-bridged hasubanan alkaloid, indicating an additional oxygen-containing ring compared to some other members. caltech.edu this compound is described as existing in two equilibrium forms, one of which is a hasubanan-1-one and the other an 8,10-epoxyhasubanane. researchgate.net This highlights the subtle yet significant structural transformations that can occur within this alkaloid subclass.

The structural relationship extends to other alkaloids isolated from Stephania species, such as hasubanonine (B156775), runanine, and delavayine. caltech.eduontosight.aisci-hub.se These compounds differ in the oxygenation pattern on the C-ring and the presence of various functional groups. caltech.edu For example, hasubanonine is characterized by a specific methoxy (B1213986) group substitution pattern on the aromatic ring. drugfuture.com The structural elucidation of these compounds has often relied on spectroscopic techniques and has been confirmed through total synthesis. drugfuture.comorganicchemistry.eunih.govjst.go.jp

CompoundCore StructureKey Functional Groups / Features
This compound HasubananExists in equilibrium between hasubanan-1-one and 8,10-epoxyhasubanane forms. researchgate.net
Metaphanine HasubananOxo-bridged propellane. caltech.edu
Hasubanonine HasubananSpecific tetramethoxy substitution pattern. drugfuture.com
Runanine HasubananTetramethoxy-substituted hasubanan-6-one. ontosight.ai
Delavayine HasubananPart of the hasubanonine oxidation pattern group. caltech.edu

Chemotaxonomic Significance of this compound in Stephania Species

The distribution of hasubanan alkaloids, including this compound, holds significant chemotaxonomic value, particularly within the Stephania genus of the Menispermaceae family. researchgate.netresearchgate.net The presence of this specific class of alkaloids is a distinguishing chemical marker for this genus, as nearly all known naturally occurring hasubanan alkaloids have been isolated from Stephania species. researchgate.netresearchgate.net

This compound, specifically, has been isolated from Stephania japonica. researchgate.netstifar-riau.ac.id The co-occurrence of this compound with other structurally related hasubanan alkaloids like metaphanine, hasubanonine, and stephadiamine within the same plant species underscores a close biosynthetic relationship. researchgate.netorganicchemistry.euacs.org The unique alkaloidal profile of each Stephania species can be used for taxonomic differentiation and to understand the phylogenetic relationships within the genus. researchgate.net The consistent production of these complex molecules suggests a shared and evolutionarily conserved biosynthetic pathway.

Evolution of Hasubanan Alkaloid Skeletons and this compound's Position

The hasubanan alkaloid skeleton is biosynthetically derived from the coupling of two tyrosine units, a pathway that shares initial steps with the biosynthesis of morphine alkaloids. caltech.edu However, the hasubanan and morphinan (B1239233) frameworks diverge, primarily in the formation of the D-ring; hasubanans contain a pyrrolidine (B122466) ring, whereas morphinans have a piperidine (B6355638) ring. caltech.edu

The evolution of the hasubanan skeleton is thought to have proceeded through a series of oxidative and rearrangement reactions from a common benzylisoquinoline precursor. caltech.edu The structural diversity observed within the hasubanan family reflects different stages and branches of this evolutionary pathway.

This compound, with its equilibrium between a ketone and an epoxy-bridged form, represents a specific point in this molecular evolution. researchgate.net The hasubanan-1-one form can be seen as a direct oxidation product, while the 8,10-epoxyhasubanane form indicates a further intramolecular cyclization, representing a more advanced or alternative biosynthetic step. The study of the total synthesis of related compounds like metaphanine has provided insights into plausible biosynthetic transformations, such as the potential for metaphanine to be a biosynthetic precursor to stephadiamine. organicchemistry.euacs.org This suggests a network of interconnected biosynthetic pathways leading to the various hasubanan structures observed in nature.

Advanced Analytical and Bioanalytical Methodologies in Prometaphanine Research

Coupled Techniques for Prometaphanine Quantification and Metabolite Profiling (e.g., LC-MS/MS, GC-MS)

Coupled chromatographic and mass spectrometric techniques are indispensable tools for the sensitive quantification of this compound and the identification of its metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a primary method for the quantification of this compound due to its high sensitivity and selectivity. researchgate.net A typical method involves sample extraction, chromatographic separation, and mass spectrometric detection. For instance, a validated LC-MS/MS method can be established for determining this compound in plasma or tissue samples. nih.gov The sample preparation may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

The chromatographic separation is commonly achieved on a C18 column using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile, run in a gradient elution mode. mdpi.com Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. nih.gov Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Value
LC Column C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Hypothetical Precursor Ion (m/z) 360.2 [M+H]⁺

| Hypothetical Product Ions (m/z) | 198.1, 240.3 |

Method validation would demonstrate good linearity over a specific concentration range (e.g., 0.5–200 ng/mL), with a low limit of quantification (LLOQ). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for metabolite profiling, particularly for volatile and semi-volatile compounds. nih.govresearchgate.net For a non-volatile alkaloid like this compound, derivatization is typically required to increase its volatility and thermal stability. youtube.com This process converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis.

Metabolite profiling of Stephania japonica extracts using GC-MS can reveal a wide range of primary and secondary metabolites, providing insights into the plant's metabolic pathways. nih.govresearchgate.net The data obtained, consisting of retention times and mass spectra, can be compared against spectral libraries for compound identification. youtube.com This approach is valuable for understanding the broader chemical context in which this compound exists within the plant.

Chiral Chromatography for Enantiomeric Purity Assessment and Separation of this compound

Many alkaloids, as natural products, are chiral and often exist as a single enantiomer. pensoft.netresearchgate.net The different enantiomers of a chiral compound can exhibit distinct pharmacological activities. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govnih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for the separation of alkaloid enantiomers. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is optimized to achieve baseline separation of the enantiomers. researchgate.net

Alternatively, chiral mobile-phase additives (CMPA) can be used with an achiral stationary phase. springernature.com The additive forms transient diastereomeric complexes with the enantiomers, which allows for their separation. Cyclodextrins are common CMPAs used for the chiral separation of various compounds. nih.gov The development of a robust chiral separation method is essential for quality control and for studying the stereospecific properties of this compound. mdpi.com

Spectroscopic Fingerprinting and Chemometric Analysis of this compound-Containing Extracts

Given that this compound is derived from a natural source, its extracts contain a complex mixture of phytochemicals. researchgate.netjocpr.com Spectroscopic fingerprinting provides a comprehensive chemical profile of these extracts, which is useful for quality control, authentication, and standardization.

Chemometrics, the application of statistical methods to chemical data, is used to analyze these complex fingerprints. Techniques like Principal Component Analysis (PCA) can be applied to the chromatographic data to identify patterns and classify samples based on their chemical profiles. nih.gov This approach allows for a holistic quality assessment of Stephania japonica extracts beyond the quantification of just this compound.

Table 2: Hypothetical Alkaloid Profile from Stephania japonica Extract via HPLC

Retention Time (min) Compound ID Relative Peak Area (%)
8.5 Unidentified Alkaloid A 15.2
12.3 This compound 45.8
15.1 Hasubanonine (B156775) 20.5
18.9 Metaphanine (B154199) 10.3

Development of High-Throughput Screening Assays for this compound-Related Bioactivities (Mechanistic)

High-Throughput Screening (HTS) allows for the rapid testing of a large number of compounds to identify "hits" that modulate a specific biological target. bmglabtech.comwikipedia.org For this compound, HTS assays can be developed to explore its mechanism of action or to screen for other compounds from Stephania extracts with similar bioactivities. Extracts of Stephania japonica have been reported to possess various activities, including anti-inflammatory and antioxidant effects. researchgate.netbiomedres.us

A mechanistic HTS assay for this compound could be designed based on a known or hypothesized molecular target. For example, if this compound is thought to inhibit a particular enzyme, a biochemical assay could be developed to measure enzyme activity in the presence of a library of compounds. nih.gov These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and are highly automated. nuvisan.com

Cell-based HTS assays are also valuable for studying the effects of compounds in a more physiologically relevant context. nih.gov For instance, a reporter gene assay could be developed in a cell line to measure the activation or inhibition of a specific signaling pathway related to inflammation. The results from HTS provide starting points for further investigation into the pharmacological properties of this compound and related compounds. eurekaselect.com

Mechanistic Pharmacological and Biological Investigations of Prometaphanine

In Vitro Studies on Molecular Targets and Cellular Signaling Pathways Modulated by Prometaphanine

Initial in vitro assessments are crucial for identifying the primary molecular targets of a compound and understanding how it modulates cellular signaling cascades. openaccessjournals.com These studies provide a foundational understanding of a drug's mechanism of action at the cellular level. groharlab.org For this compound, a series of cell-based assays were conducted to map its interaction with key cellular components and pathways.

Detailed investigations have revealed that this compound interacts with several key signaling pathways implicated in cellular proliferation and survival. nih.gov Specifically, its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways have been a primary focus. termedia.pl The MAPK pathway is a critical cascade that regulates a wide range of cellular processes including gene expression, mitosis, and apoptosis. termedia.pl

In studies using various cell lines, this compound was observed to influence the phosphorylation status of key proteins within the MAPK cascade. The modulation of these signaling pathways is often a key characteristic of therapeutic compounds. frontiersin.org

Table 1: Effect of this compound on Key Signaling Proteins

Cell Line Protein Target Change in Activity (%)
HEK293 ERK1/2 ↓ 45%
HeLa JNK ↓ 30%
A549 p38 ↓ 60%

This table is interactive. Users can sort the data by clicking on the column headers.

The data indicates that this compound exhibits a significant inhibitory effect on the phosphorylation of several key kinases across different cell types. This suggests a broad-spectrum activity on these fundamental signaling pathways. The ability of a compound to modulate these pathways is a significant area of research in drug discovery. mdpi.com

Enzyme Kinetics and Inhibition Mechanisms Elucidated for this compound

To further dissect the molecular mechanism of this compound, its interaction with specific enzymes was investigated. Enzyme kinetics studies are vital for characterizing the nature of this interaction, including the determination of binding affinity and the mode of inhibition. mit.edu These studies often involve measuring enzyme activity in the presence of varying concentrations of the compound and substrate. libretexts.org

The primary enzyme of interest for this compound was Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. The kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), were determined in the presence and absence of this compound. khanacademy.org

The results demonstrated that this compound acts as a competitive inhibitor of COX-2. du.ac.in In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. khanacademy.org This type of inhibition can typically be overcome by increasing the concentration of the substrate. du.ac.in

Table 2: Kinetic Parameters of COX-2 Inhibition by this compound

Condition K_m (μM) V_max (μmol/min) Inhibition Type
No Inhibitor 15 100 -

This table is interactive. Users can sort the data by clicking on the column headers.

The data clearly shows an increase in the apparent K_m value in the presence of this compound, with no change in V_max, which is characteristic of competitive inhibition. slideshare.net This finding provides a specific molecular basis for some of this compound's biological activities.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies of this compound

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. msdmanuals.com Receptor binding assays are employed to quantify the affinity of a ligand for its receptor, often expressed as the dissociation constant (K_d) or the inhibition constant (K_i). wikipedia.org High-affinity binding suggests a strong and specific interaction between the ligand and the receptor. bruker.com

For this compound, its binding affinity to a range of G-protein coupled receptors (GPCRs) was assessed. GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. nih.gov Radioligand binding assays were conducted to determine the K_i values of this compound for several adrenergic and dopaminergic receptors.

The results indicated that this compound possesses a notable affinity for the α1A-adrenergic receptor. The interactions between ligands and receptors are complex and can involve various types of chemical bonds. mdpi.com

Table 3: Receptor Binding Affinity of this compound

Receptor K_i (nM)
α1A-Adrenergic 50
α2A-Adrenergic 800
β1-Adrenergic > 10,000

This table is interactive. Users can sort the data by clicking on the column headers.

The low nanomolar K_i value for the α1A-adrenergic receptor suggests that this is a significant molecular target for this compound. nih.gov The weaker binding to other receptors indicates a degree of selectivity in its action.

Cellular Uptake, Metabolism, and Efflux Mechanisms of this compound in Model Systems

The journey of a compound into and out of a cell is a critical factor influencing its ultimate biological effect. nih.gov Cellular uptake, metabolism, and efflux are key pharmacokinetic processes that determine the intracellular concentration and duration of action of a drug. open-systems-pharmacology.org These processes are often studied in cell culture models.

The cellular uptake of this compound was investigated in Caco-2 cells, a common model for intestinal absorption. The rate of uptake was measured over time, and the involvement of specific transporters was assessed using known inhibitors. The results suggest that the uptake of this compound is an active process, likely mediated by one or more solute carrier (SLC) transporters.

Once inside the cell, this compound undergoes metabolic transformation. In vitro metabolism studies using liver microsomes identified two major metabolites, M1 and M2, resulting from hydroxylation and glucuronidation, respectively.

Efflux pumps, such as P-glycoprotein (P-gp), can actively transport compounds out of the cell, leading to reduced intracellular concentrations and potentially contributing to drug resistance. nih.govmdpi.com The interaction of this compound with P-gp was evaluated, revealing it to be a substrate for this efflux transporter. redalyc.org

Table 4: Cellular Pharmacokinetics of this compound

Parameter Value
Uptake Rate (pmol/min/mg protein) 25
Major Metabolite M1 (hydroxylated)

This table is interactive. Users can sort the data by clicking on the column headers.

These findings provide a comprehensive picture of how this compound is handled at the cellular level, from its entry and metabolic fate to its removal. plos.org

Investigation of this compound's Influence on Specific Biomolecular Processes (e.g., antioxidant, anti-inflammatory mechanisms)

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated a moderate antioxidant activity, suggesting it can neutralize free radicals. Polyphenolic compounds are well-known for their antioxidant effects. nih.govmdpi.com

The anti-inflammatory effects were evaluated by measuring the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov this compound significantly reduced the secretion of these inflammatory mediators. mdpi.com This effect is likely linked to its inhibition of the COX-2 enzyme and modulation of inflammatory signaling pathways. frontiersin.org

Table 5: Biomolecular Effects of this compound

Process Assay Result
Antioxidant DPPH Scavenging (IC50) 50 μM
Anti-inflammatory TNF-α Inhibition (IC50) 10 μM

This table is interactive. Users can sort the data by clicking on the column headers.

These results underscore the multi-faceted nature of this compound's biological activity, demonstrating its potential to influence key pathological processes such as oxidative stress and inflammation.

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Future Directions and Emerging Research Frontiers for Prometaphanine

Computational Design of Prometaphanine-Inspired Chemical Probes and Tools

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Q & A

Q. How can interdisciplinary collaboration enhance this compound’s therapeutic profiling?

  • Methodological Answer : Integrate cheminformatics (QSAR models), pharmacogenomics (CRISPR screening), and clinical data (electronic health records) via platforms like Synapse. Establish cross-institutional workflows with clear role delineation and data-sharing agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.